molecular formula C7H12N2O B14313312 4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 116089-28-2

4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one

Katalognummer: B14313312
CAS-Nummer: 116089-28-2
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: UZLBRIQTFZQBMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound with a pyrrole ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dihydro-1,2,4-triazin-6(1H)-ones with suitable reagents . Another approach is the condensation of 1,2-bielectrophiles with aminoguanidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where an amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific structural features and the presence of an amino group, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct properties make it a valuable subject of study in various scientific fields.

Eigenschaften

CAS-Nummer

116089-28-2

Molekularformel

C7H12N2O

Molekulargewicht

140.18 g/mol

IUPAC-Name

4-amino-1,5,5-trimethylpyrrol-2-one

InChI

InChI=1S/C7H12N2O/c1-7(2)5(8)4-6(10)9(7)3/h4H,8H2,1-3H3

InChI-Schlüssel

UZLBRIQTFZQBMQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=CC(=O)N1C)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.